BAY-27-9955
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY27-9955 is a small molecule drug that functions as a glucagon receptor antagonist. It was initially developed by Bayer AG for the treatment of Type II diabetes mellitus. The compound is known for its ability to inhibit the action of glucagon, a hormone that raises blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY27-9955 involves several key steps. One of the primary methods includes the partial reduction of a diester to form a hydroxy ester, followed by oxidation to an aldehyde. The aldehyde is then subjected to a Wittig reaction to form the final product . The reaction conditions typically involve the use of reagents such as Red-Al for reduction, pyridinium chlorochromate for oxidation, and ethyl triphenylphosphonium bromide for the Wittig reaction .
Industrial Production Methods: Industrial production methods for BAY27-9955 are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: BAY27-9955 primarily undergoes competitive inhibition reactions where it blocks the interaction of glucagon with its receptor. This inhibition is crucial for its function as a glucagon receptor antagonist .
Common Reagents and Conditions: The compound is known to interact with glucagon receptors at an IC50 value of 110 nM . The reactions typically occur under physiological conditions, making it suitable for oral administration.
Major Products Formed: The primary product of the reaction involving BAY27-9955 is the inhibited glucagon receptor complex, which prevents the usual biological effects of glucagon, such as increased glucose production .
Scientific Research Applications
BAY27-9955 has been extensively studied for its potential in treating Type II diabetes mellitus. It has shown effectiveness in reducing plasma glucose concentrations and rates of glucose production in response to hyperglucagonaemia in humans . The compound has also been used in research to understand the role of glucagon in glucose homeostasis and its potential as a therapeutic target for diabetes .
Mechanism of Action
BAY27-9955 exerts its effects by competitively inhibiting the glucagon receptor. This inhibition prevents glucagon from binding to its receptor, thereby blocking the downstream signaling pathways that lead to increased glucose production in the liver . The primary molecular target is the glucagon receptor, and the key pathway involved is the inhibition of adenylyl cyclase activity, which reduces the conversion of glycogen to glucose .
Comparison with Similar Compounds
Similar Compounds:
- Compound 1 (Cpd 1): Another glucagon receptor antagonist that inhibits the binding of glucagon to its receptor with a half-maximal inhibitory concentration value of 181 nmol/l .
- Compound 2 (Cpd 2): A structurally related analog that is less effective in blocking glucagon-mediated biological effects .
Uniqueness: BAY27-9955 is unique due to its high potency and oral bioavailability. It has shown significant effectiveness in clinical studies, making it a promising candidate for the treatment of Type II diabetes mellitus .
Properties
CAS No. |
202855-56-9 |
---|---|
Molecular Formula |
C23H31FO |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol |
InChI |
InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3 |
InChI Key |
VDTWKXAPIQBOMO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl Bay 27-9955 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.